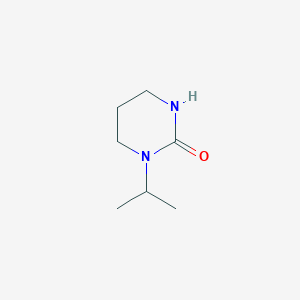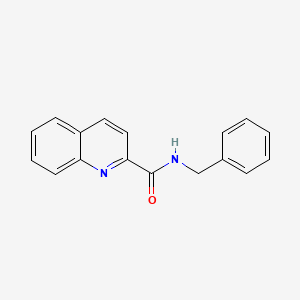
4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide: , also known by its chemical formula C19H19N3O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. Subsequent cyclization with an appropriate aldehyde yields the final product.
Reaction Conditions::- Cyclization occurs with an aldehyde (e.g., benzaldehyde or cinnamaldehyde ).
4-Methoxybenzoyl chloride: reacts with in anhydrous solvent (e.g., dichloromethane or ethanol).
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially yielding various derivatives.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Reacts with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Nucleophilic substitution using or .
Major Products:: The major products depend on the specific reaction conditions and substituents used.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth and inflammation.
Comparison with Similar Compounds
While there are related compounds, the unique combination of the methoxy group, hydrazino moiety, and benzamide backbone sets 4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide apart.
Similar Compounds::4-Hydroxy-2-quinolones: These compounds share some structural features but lack the hydrazino group.
This compound: has a distinct profile.
Properties
CAS No. |
767310-69-0 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-11-9-16(10-12-17)19(24)20-14-18(23)22-21-13-5-8-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,20,24)(H,22,23)/b8-5+,21-13+ |
InChI Key |
YQXGAOKCMZOVDM-QRJSFIJRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


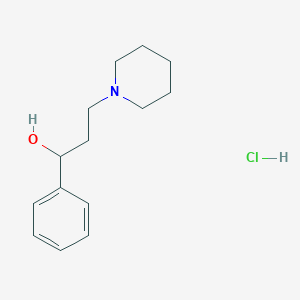

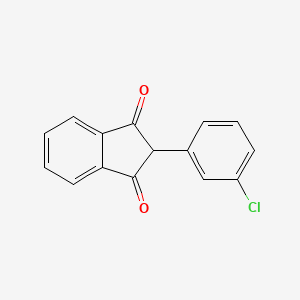
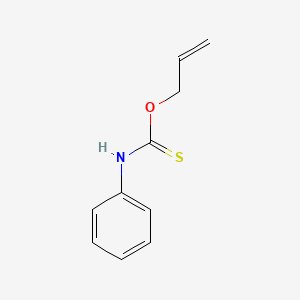
![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)


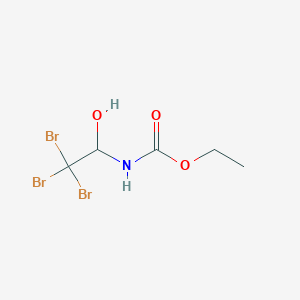
![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)
